4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid
Description
4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid is a sulfone derivative characterized by a benzoic acid backbone substituted at the para position with a sulfonyl-linked 4-acetylpiperazine moiety. The sulfonyl group enhances electronegativity and may influence bioactivity, solubility, and binding interactions, as sulfones are widely studied for therapeutic applications ().
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLNAYZIFSGIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-acetylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound differs from similar derivatives in the position of sulfonation (para vs. meta) and the nature of the piperazine substituent . Key analogs include:
Key Observations:
- Sulfonyl vs. Methylene Linkers : The sulfonyl group (e.g., ) increases polarity and hydrogen-bonding capacity compared to methylene-linked analogs ().
- Piperazine Modifications : Acetylation of piperazine () enhances metabolic stability by reducing basicity, whereas alkylation (e.g., ethyl, propyl; ) may alter lipophilicity.
Physicochemical Properties
Biological Activity
4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid is a compound of significant interest due to its biological activity, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: CHNOS
Molecular Weight: 288.34 g/mol
CAS Number: 568577-57-1
This compound acts primarily as a mu-opioid receptor activator . It has been identified as a competitive antagonist of morphine and methadone, effectively reducing self-administration behaviors in animal models. This property suggests its potential use in managing opioid addiction and withdrawal symptoms .
Opioid Receptor Modulation
Research indicates that this compound exhibits a strong affinity for the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways. Its ability to antagonize morphine effects positions it as a candidate for further studies in pain management and addiction therapy.
Inhibition of Protein Interactions
The compound has also been noted for its ability to inhibit protein interactions, which is essential for various cellular processes. This inhibition can be leveraged in cell biology research, particularly in studies aimed at understanding protein-protein interactions in disease states .
In Vivo Studies
In studies involving rats, administration of this compound resulted in a significant reduction in the self-administration of morphine and methadone. This effect highlights its potential as an alternative treatment for opioid dependence.
| Study | Model | Result |
|---|---|---|
| Rats | Reduced self-administration of morphine and methadone | |
| Cell Lines | Inhibition of protein interactions observed |
Antimicrobial Activity
While the primary focus has been on opioid receptor activity, there are indications that related compounds exhibit antimicrobial properties. For instance, studies on similar sulfonamide derivatives have shown effectiveness against Gram-positive bacteria, suggesting that modifications to the piperazine structure may yield compounds with dual activity against both microbial pathogens and opioid receptors .
Case Studies
- Opioid Addiction Management : A study demonstrated that rats treated with this compound showed decreased motivation to self-administer opioids, indicating potential use in addiction therapies.
- Cell Biology Applications : In vitro assays revealed that this compound could be utilized to study protein interactions critical for cell signaling pathways, potentially aiding in cancer research where such interactions are often dysregulated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
